1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol

Übersicht

Beschreibung

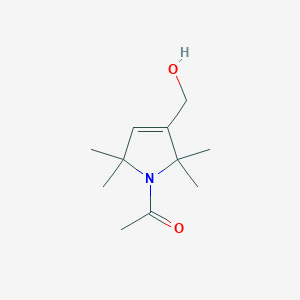

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It is primarily used in proteomics research as a spin-label analog . This compound is known for its unique structure, which includes a pyrroline ring with acetyl and methanol functional groups.

Vorbereitungsmethoden

The synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol typically involves the following steps:

Formation of the Pyrroline Ring: The pyrroline ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of Acetyl and Methanol Groups: The acetyl and methanol groups are introduced through specific reactions, such as acetylation and hydroxylation, under controlled conditions.

Analyse Chemischer Reaktionen

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: The methanol group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Basic Characteristics

- Molecular Formula : C₁₁H₁₉NO₂

- Molecular Weight : 197.274 g/mol

- Physical State : Solid

- Melting Point : 110-112°C

- Solubility : Soluble in acetone, dichloromethane, ethanol, and methanol .

Biochemical Research

This compound is primarily used as a spin label in biochemical research. Spin labels are stable free radicals that are attached to biomolecules to study their dynamics and interactions through Electron Spin Resonance (ESR) spectroscopy. This application is particularly valuable in:

- Studying protein folding and dynamics : The compound can be used to label specific sites on proteins, allowing researchers to monitor conformational changes during folding processes.

- Investigating membrane dynamics : By incorporating this spin label into membrane proteins or lipids, scientists can gain insights into the fluidity and organization of cellular membranes .

Pharmacological Applications

In pharmacology, this compound has been explored for its potential as a drug delivery agent . Its ability to modify the permeability of biological membranes makes it a candidate for enhancing the bioavailability of therapeutic agents. Notable applications include:

- Enhancing drug solubility : The compound can improve the solubility of poorly soluble drugs by forming inclusion complexes.

- Targeted delivery systems : By conjugating this compound with drug molecules, researchers aim to achieve targeted delivery to specific tissues or cells .

Material Science

This compound is also being investigated for its role in developing new materials. Its unique properties allow it to be used in:

- Polymer synthesis : The compound can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of the resulting materials.

- Nanotechnology applications : Its incorporation into nanostructures may lead to advancements in sensors and electronic devices due to its stability and functional properties .

Case Study 1: Protein Dynamics Using ESR Spectroscopy

A study published in Biophysical Journal utilized this compound to investigate the dynamics of a membrane protein. Researchers labeled specific residues of the protein and monitored their motion within lipid bilayers using ESR spectroscopy. The findings revealed critical insights into the conformational flexibility of the protein under various conditions.

Case Study 2: Drug Delivery Enhancement

In a pharmacological study, researchers explored the efficacy of this compound as a solubilizing agent for a poorly soluble anti-cancer drug. The results indicated that formulations containing this compound significantly improved drug absorption in vitro compared to controls without the compound.

Wirkmechanismus

The mechanism of action of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol involves its ability to act as a spin-label. This allows researchers to study the molecular environment and interactions of the labeled compound using EPR spectroscopy . The molecular targets and pathways involved depend on the specific application and the molecules being studied.

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol can be compared with other spin-label analogs, such as:

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylmethanol: Similar structure but with a methanesulfonyl group instead of methanol.

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanesulfonylchloride: Contains a methanesulfonyl chloride group.

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical properties and reactivity compared to its analogs .

Biologische Aktivität

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol (commonly referred to as ATMP) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

ATMP has the chemical formula and is characterized by a unique pyrroline structure that contributes to its biological activity. The compound's structural formula is essential for understanding its interactions at the molecular level.

Antioxidant Properties

ATMP has been identified as a potent antioxidant. Research indicates that it effectively scavenges free radicals and reduces oxidative stress in cellular environments. This property is particularly relevant in the context of neuroprotection and the prevention of age-related diseases. For instance, studies have shown that ATMP can mitigate oxidative damage in neuronal cells, thereby protecting against neurodegenerative disorders .

Neuroprotective Effects

The neuroprotective effects of ATMP have been extensively studied. In vitro and in vivo experiments demonstrate that ATMP can enhance neuronal survival under conditions of oxidative stress. It appears to modulate signaling pathways associated with cell survival and apoptosis, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Activity

ATMP exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity has been linked to its ability to modulate immune responses, making it a candidate for treating inflammatory diseases. Studies have shown that ATMP can reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .

The biological activity of ATMP is attributed to several mechanisms:

- Radical Scavenging : ATMP reacts with reactive oxygen species (ROS), neutralizing them before they can cause cellular damage.

- Modulation of Signaling Pathways : ATMP influences pathways related to inflammation and apoptosis, specifically by affecting NF-kB and MAPK signaling cascades.

- Gene Expression Regulation : Research indicates that ATMP may regulate the expression of genes involved in antioxidant defense mechanisms, enhancing cellular resilience against stressors .

Case Studies

Eigenschaften

IUPAC Name |

1-[3-(hydroxymethyl)-2,2,5,5-tetramethylpyrrol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-8(14)12-10(2,3)6-9(7-13)11(12,4)5/h6,13H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLNEXRLQPVSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C=C(C1(C)C)CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398911 | |

| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244641-21-2 | |

| Record name | 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.